3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCNLMKEPJMUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a bromophenyl-substituted hydrazine derivative, which is then reacted with a suitable quinoline precursor under acidic or basic conditions to form the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, solvents, and temperature control to facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to pyrazoloquinolines possess anticancer properties. For instance, derivatives of pyrazolo[4,3-c]quinoline have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with key biological targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer cell growth and survival. Studies have shown that modifications in the pyrazoloquinoline structure can enhance its potency against various cancer cell lines, making it a promising candidate for further development in cancer therapies .
Antimicrobial Properties
In addition to its anticancer potential, 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been investigated for antimicrobial activity. The compound's ability to inhibit microbial DNA gyrase has been highlighted as a mechanism through which it can exert antibacterial effects. This dual-targeting approach—acting on both cancer cells and bacteria—positions it as a versatile candidate in the development of new therapeutic agents .
Synthesis of Derivatives
The synthesis of this compound often involves multi-step reactions starting from simpler pyrazole derivatives. One common method includes the reaction of 5-amino-3-methyl-1-phenylpyrazole with 4-bromophenylaldehyde under specific conditions to yield the desired product. Optimization of reaction conditions such as temperature and solvent choice has been crucial for maximizing yields and purity .
Structural Modifications
Structural modifications of the pyrazoloquinoline framework can lead to enhanced biological activities or altered pharmacokinetic properties. For example, varying substituents on the phenyl rings or modifying the bromine position can significantly influence the compound's interaction with biological targets. Researchers are actively exploring these modifications to develop more effective derivatives with improved efficacy and reduced side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The bromine and methyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Substituent Variations in the Pyrazolo[4,3-c]quinoline Core
The biological and chemical profiles of pyrazolo[4,3-c]quinolines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Brominated analogs are less prone to oxidative metabolism than ethyl- or methoxy-substituted derivatives, as seen in gamma-secretase inhibitors like ELND006/ELND007 .
Biological Activity
3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.44 g/mol. The compound features a pyrazolo[4,3-c]quinoline core, which is known for its diverse biological properties.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. For instance, compounds synthesized in the context of anti-inflammatory research showed potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Among these derivatives, certain compounds exhibited a potency comparable to established anti-inflammatory agents like 1400 W .
Mechanism of Action :
The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. This inhibition reduces the production of inflammatory mediators and cytokines, thereby alleviating inflammation.
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, one study reported that modifications to the core structure significantly enhanced cytotoxicity against hematological tumor cell lines while maintaining low toxicity in normal cells .
Case Study: Cytotoxicity Evaluation :
A specific derivative was evaluated for its cytotoxic effects using a zebrafish embryo model, where it demonstrated selective growth inhibition in cancerous cells with an IC50 value below 1 µM, indicating strong antiproliferative activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinolines. Key structural features influencing activity include:
- Substituents on the phenyl rings : The presence of electron-withdrawing groups enhances anti-inflammatory activity.
- Methyl substitutions : Methyl groups at specific positions on the pyrazole ring can increase cytotoxicity against cancer cells.
Data Table: Biological Activities of Selected Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Activity Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 2i | Anti-inflammatory | ~1.0 | Inhibition of iNOS and COX-2 |
| Compound 2m | Anti-inflammatory | ~1.5 | Inhibition of iNOS and COX-2 |
| Compound 4g | Anticancer | <1.0 | Induction of apoptosis |
| Compound X | Anticancer | 25 | Cell cycle arrest |
Future Directions
Ongoing research focuses on further structural optimization to enhance the efficacy and selectivity of these compounds against specific cancer types and inflammatory conditions. Advanced computational methods such as quantitative structure–activity relationship (QSAR) modeling are being utilized to predict biological activity based on structural modifications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
